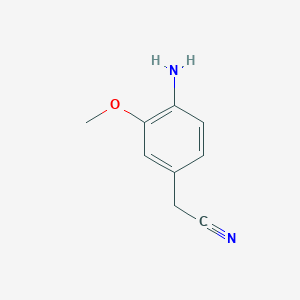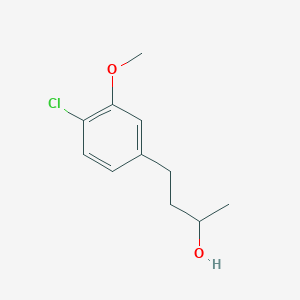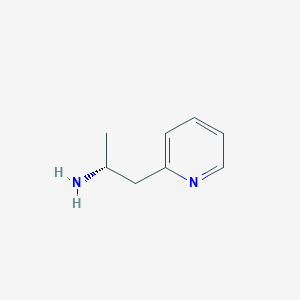aminedihydrochloride](/img/structure/B13529639.png)
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is substituted with a tert-butyl group, an ethyl group, and a methylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Attachment of the Ethyl Group: The ethyl group can be added through a Friedel-Crafts alkylation reaction.
Methylamine Substitution: The final step involves the substitution of a leaving group (such as a halide) with methylamine, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the tert-butyl group, potentially leading to the formation of thiazolidines or dealkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, dealkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methylamine moiety can form ionic interactions with negatively charged residues, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]amine: Lacks the methylamine moiety, potentially altering its reactivity and binding properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Similar structure but without the dihydrochloride form, affecting its solubility and stability.
Uniqueness
The uniqueness of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride lies in its combination of structural features, including the thiazole ring, tert-butyl group, ethyl group, and methylamine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C10H20Cl2N2S |
|---|---|
分子量 |
271.2 g/mol |
IUPAC 名称 |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-7(11-5)9-12-8(6-13-9)10(2,3)4;;/h6-7,11H,1-5H3;2*1H |
InChI 键 |
WGKFRPUBYRGNGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















